5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one
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Overview
Description
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine
- 5-Butyl-2-(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione
Uniqueness
5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups.
Properties
Molecular Formula |
C12H14ClN3O |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-2-3-4-11-14-12(17)16(15-11)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,14,15,17) |
InChI Key |
YKQSCPTXMWTJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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